molecular formula C9H18O2 B14582202 1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol CAS No. 61276-31-1

1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol

Cat. No.: B14582202
CAS No.: 61276-31-1
M. Wt: 158.24 g/mol
InChI Key: HHEJSZLFGXUUFY-NKWVEPMBSA-N
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Description

1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol is a chemical compound known for its unique structure and properties It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the presence of an anhydro bridge and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol typically involves the use of specific reagents and conditions to achieve the desired structure One common method involves the dehydration of a suitable precursor, such as a pentitol derivative, under acidic conditions to form the anhydro bridge

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pentitol derivatives.

Scientific Research Applications

1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
  • 2,5-Anhydro-1,4-dideoxy-2-thiopentitol
  • 1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol

Uniqueness

1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol stands out due to its multiple methyl groups and anhydro bridge, which confer unique chemical properties and reactivity

Properties

CAS No.

61276-31-1

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(2S,3S)-2,4,4,5,5-pentamethyloxolan-3-ol

InChI

InChI=1S/C9H18O2/c1-6-7(10)8(2,3)9(4,5)11-6/h6-7,10H,1-5H3/t6-,7+/m0/s1

InChI Key

HHEJSZLFGXUUFY-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1[C@H](C(C(O1)(C)C)(C)C)O

Canonical SMILES

CC1C(C(C(O1)(C)C)(C)C)O

Origin of Product

United States

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